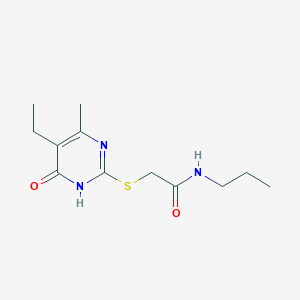

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide

Description

Properties

IUPAC Name |

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-4-6-13-10(16)7-18-12-14-8(3)9(5-2)11(17)15-12/h4-7H2,1-3H3,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYDBWCBIRPXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NC(=C(C(=O)N1)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethyl acetoacetate, urea, and an appropriate aldehyde under acidic or basic conditions.

Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound, such as ethanethiol, under nucleophilic substitution conditions.

Acetamide Group Introduction: The final step involves the acylation of the thioether derivative with propylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the propyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are common.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl substituted acetamides.

Scientific Research Applications

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Acetamide Substituents: Aromatic vs. In contrast, aliphatic groups (e.g., N-propyl) may improve metabolic stability and solubility but reduce target affinity.

Pyrimidinone Core Modifications: 5-Ethyl/4-Methyl Groups: These alkyl groups in the target compound may increase lipophilicity, improving blood-brain barrier penetration compared to analogs with unsubstituted cores (e.g., Hit15) . Sulfonyl Group (Hit15): The 5-sulfonyl moiety in Hit15 contributes to dual antiviral/anti-inflammatory activity by interacting with viral proteases or inflammatory mediators .

Pharmacokinetic Predictions

- Metabolic Stability : Aliphatic substituents may resist cytochrome P450 oxidation better than aryl groups, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide, and how can purity be ensured?

- Methodology :

- Step 1 : Start with a base dihydropyrimidinone structure (e.g., 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-thiol) and react it with N-propylchloroacetamide under basic conditions (e.g., sodium acetate in ethanol) to form the thioether linkage .

- Step 2 : Optimize reaction conditions (temperature: 60–80°C; solvent: ethanol or DMF) to achieve yields >65%. Control pH to avoid side reactions (e.g., hydrolysis of the thioacetamide group) .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥95%) and NMR (e.g., characteristic peaks: δ 12.50 ppm for NH, δ 2.18 ppm for CH) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- Use NMR and NMR to confirm the presence of key functional groups (e.g., thioether linkage at δ 4.11 ppm, dihydropyrimidinone ring protons) .

- Perform mass spectrometry (HRMS-ESI) to verify molecular weight (calculated for CHNOS: 281.12 g/mol) .

- Analyze thermal stability via differential scanning calorimetry (DSC) to confirm melting point (expected range: 190–200°C) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer potential : Conduct MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition : Test interactions with dihydrofolate reductase (DHFR) or kinases via fluorescence-based assays, leveraging the dihydropyrimidinone ring’s affinity for nucleotide-binding domains .

Advanced Research Questions

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

- Methodology :

- Step 1 : Validate in vitro results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to rule out false positives .

- Step 2 : Assess pharmacokinetics (e.g., plasma stability, metabolic clearance in rodent models) to identify bioavailability issues .

- Step 3 : Use molecular dynamics simulations to study target engagement under physiological conditions, focusing on the thioacetamide group’s covalent binding potential .

Q. What experimental design strategies mitigate variability in synthetic yields?

- Methodology :

- Factorial design : Test variables (temperature, solvent polarity, catalyst concentration) using a Taguchi or Box-Behnken model to identify critical parameters .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize endpoint determination .

- Scale-up protocols : Use flow chemistry for reproducible thioether bond formation, minimizing batch-to-batch variability .

Q. How does the substituent pattern (ethyl, methyl, propyl) influence reactivity and bioactivity?

- Methodology :

- Comparative SAR : Synthesize analogs (e.g., replacing ethyl with isopropyl) and compare bioactivity profiles using dose-response curves .

- Computational modeling : Perform DFT calculations to evaluate electronic effects (e.g., Hammett σ values for substituents) on the thioacetamide moiety’s nucleophilicity .

- Crystallography : Resolve X-ray structures to correlate steric effects (e.g., methyl vs. ethyl at position 4) with binding pocket compatibility .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.